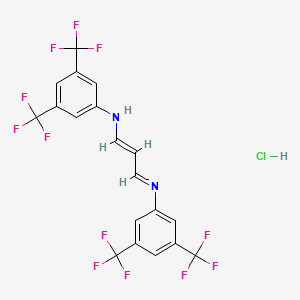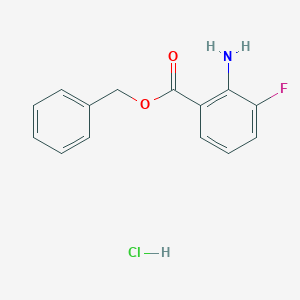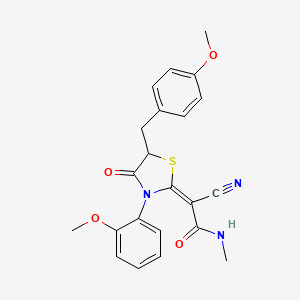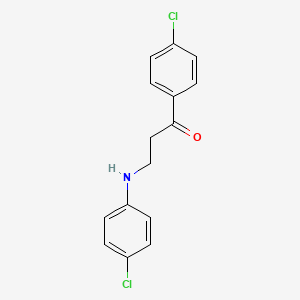![molecular formula C17H22N4O4S B2928546 4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide CAS No. 1797175-58-6](/img/structure/B2928546.png)
4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a pyrano[4,3-c]pyrazole core, which is known for its diverse biological activities. The compound’s structure includes a benzamide moiety, which is often associated with various pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide typically involves multicomponent reactions. These reactions are efficient and versatile, allowing for the construction of complex molecules in a single step. The synthesis often employs green chemistry principles, such as the use of microwave and ultrasound-assisted techniques, benign catalysts, and biodegradable solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale multicomponent reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the selection of eco-friendly solvents and catalysts aligns with the principles of sustainable chemistry .
化学反応の分析
Types of Reactions
4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of the human Chk1 kinase enzyme, which plays a role in cell cycle regulation .
類似化合物との比較
Similar Compounds
- Pyrano[2,3-c]pyrazole
- Pyrano[3,2-c]pyrazole
- Pyrano[3,4-c]pyrazole
- Pyrano[4,3-c]pyrazole
Uniqueness
4-(dimethylsulfamoyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide is unique due to its specific structural features, such as the dimethylsulfamoyl and benzamide moieties. These features contribute to its distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-20(2)26(23,24)13-6-4-12(5-7-13)17(22)18-10-15-14-11-25-9-8-16(14)21(3)19-15/h4-7H,8-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNCRJBSVHZNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2928465.png)

![5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2928469.png)
![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2928471.png)


![3,13-diaza-9,19-diazoniapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene;dibromide](/img/structure/B2928474.png)


![1-{7-acetyl-3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}ethan-1-one](/img/structure/B2928481.png)
![N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2928483.png)
![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2928484.png)
![[1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine;trihydrochloride](/img/structure/B2928485.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2928486.png)
